molecular formula C7H11N5O2S B2847314 ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate CAS No. 338773-93-6

ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate

Cat. No.: B2847314
CAS No.: 338773-93-6
M. Wt: 229.26
InChI Key: QAJHCOQZCAFELD-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate (CAS: 1428139-96-1 or 338773-93-6) is a heterocyclic compound with the molecular formula C₇H₁₁N₅O₂S and a molar mass of 229.26 g/mol . It features a 1,2,4-triazole core substituted with an amino group at the 5-position, linked via a carbothioyl (-C(=S)-) bridge to an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[(5-amino-1,2,4-triazole-1-carbothioyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2S/c1-2-14-5(13)3-9-7(15)12-6(8)10-4-11-12/h4H,2-3H2,1H3,(H,9,15)(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJHCOQZCAFELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)N1C(=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Related 1,2,4-triazole compounds have shown cytotoxic activities against various tumor cell lines, suggesting that ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate may have similar effects.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related 1,2,4-triazole compounds are known to be thermally stable, suggesting that this compound may exhibit similar stability.

Biological Activity

Ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate, with the chemical formula C7H11N5O2SC_7H_{11}N_5O_2S and CAS number 86152-46-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the carbothioamide group enhances its potential as an active pharmaceutical ingredient (API).

PropertyValue
Molecular FormulaC7H11N5O2SC_7H_{11}N_5O_2S
Molar Mass229.26 g/mol
CAS Number86152-46-7
Purity97%

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with appropriate triazole derivatives. The process may include steps such as acylation and thiolation to introduce the carbothioamide functionality.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that triazole derivatives showed effective inhibition against various bacterial strains. This compound has been tested for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives of triazole have demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)
HCT-1166.2
T47D27.3

Antioxidant Activity

Studies have also reported the antioxidant properties of triazole derivatives. This compound may exhibit scavenging activity against free radicals, contributing to its therapeutic potential in oxidative stress-related conditions.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at PMC evaluated various triazole derivatives for their antimicrobial properties. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : In a comparative study on triazole derivatives published in Chemistry and Biological Activities of 1,2,4-Triazolethiones, it was found that compounds similar to this compound had promising anticancer effects with low IC50 values against various cancer cell lines.
  • Antioxidant Assessment : Research highlighted in Actoprotective activity research indicated that triazole compounds possess notable antioxidant capabilities which could be beneficial in preventing cellular damage caused by oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives
Triazamate (CAS: 112143-82-5)
  • Structure : Ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate.
  • Key Differences :
    • Substituents: Contains a tert-butyl group and dimethylcarbamoyl moiety at the 3-position of the triazole ring.
    • Functional Group: A thioether (-S-) linkage instead of the carbothioyl (-C(=S)-) group in the target compound.
  • Application : Registered as a pesticide (insecticide) due to its acetylcholinesterase inhibition properties .
Ethyl 2-(5-Amino-1H-1,2,4-Triazol-1-yl)acetate (CAS: 1340060-06-1)
  • Structure: Lacks the carbothioyl group, featuring a direct amino-triazole-ethyl acetate linkage.
  • Key Differences : Absence of the thiourea (-NHC(=S)NH-) bridge reduces sulfur-mediated reactivity.
  • Application : Intermediate in pharmaceutical synthesis (e.g., antiviral or anticancer agents) .
Imidazole Derivatives

highlights ethyl 2-(substituted imidazol-4-yl)acetates (Compounds A–G), such as:

  • Compound A : Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate.
  • Compound F : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate.

Structural Contrasts :

  • Core Heterocycle : Imidazole (5-membered, 2 N atoms) vs. 1,2,4-triazole (5-membered, 3 N atoms).
  • Substituents : Imidazole derivatives often bear aryl (e.g., phenyl, chlorophenyl) or alkyl groups, enhancing lipophilicity.
  • Functional Groups : Lack of carbothioyl bridges; instead, carbonyl or halogen substituents dominate.
  • Applications : Primarily studied as ligands for biological targets (e.g., enzyme inhibitors) in computational and in vitro models .

Comparative Analysis of Properties and Reactivity

Physical and Chemical Properties
Property Target Compound Triazamate Imidazole Derivative (Compound A)
Molecular Formula C₇H₁₁N₅O₂S C₁₁H₂₀N₄O₃S C₁₉H₁₈N₂O₂
Molar Mass (g/mol) 229.26 288.36 306.36
Key Functional Groups Carbothioyl, amino-triazole Thioether, dimethylcarbamoyl Diphenylimidazole, ester
Solubility Moderate in polar solvents Low (lipophilic substituents) Low (aryl groups)
Reactivity and Stability
  • Carbothioyl Group : Enhances nucleophilic reactivity compared to carbonyl analogs, facilitating interactions with biological thiols (e.g., cysteine residues) .
  • Amino Group: Provides hydrogen-bonding capability, critical for target binding in drug design .
  • Triazole vs. Imidazole : Triazoles exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation compared to imidazoles .

Q & A

What are the optimal synthetic routes for ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate, considering yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, focusing on coupling 5-amino-1,2,4-triazole derivatives with thio-carbamoyl intermediates. Key steps include:

  • Thiocarbamoyl Formation: React 5-amino-1,2,4-triazole with thiophosgene or thiourea derivatives under controlled pH (6–8) to form the carbothioyl intermediate .
  • Acetylation: Introduce the ethyl glycinate moiety via nucleophilic substitution. Ethyl bromoacetate is added under reflux in ethanol with sodium ethoxide as a base, ensuring slow addition to minimize side reactions .
  • Purification: Use recrystallization from ethanol-DMF mixtures (1:2 v/v) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Optimization Tips:

  • Maintain temperatures between 60–80°C during coupling to prevent decomposition .
  • Use inert atmospheres (N₂/Ar) to avoid oxidation of thiol intermediates .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify NH protons (δ 10.2–11.5 ppm) and triazole protons (δ 7.8–8.3 ppm). Compare with analogs to confirm substitution patterns .
    • ¹³C NMR: Carbothioyl carbon (δ 175–180 ppm) and ester carbonyl (δ 165–170 ppm) confirm functional group integrity .
  • X-ray Crystallography: Resolve tautomeric forms of the triazole ring. Hydrogen bonding patterns (e.g., N–H···N interactions) validate molecular packing .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺ = calculated 285.0924) confirms molecular formula .

What methodologies are recommended for assessing its biological activity in target-based assays?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to triazole-targeted enzymes like CYP450 isoforms .
    • IC₅₀ determination via dose-response curves (0.1–100 µM) in triplicate .
  • Cellular Uptake Studies:
    • Label with ¹⁴C-acetate to track intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .

How can computational chemistry aid in predicting reactivity and optimizing synthesis?

Methodological Answer:

  • Reaction Path Modeling:
    • Use density functional theory (DFT) to simulate transition states for thiocarbamoyl formation. Identify energy barriers and optimal solvents (e.g., ethanol vs. DMF) .
  • Docking Studies:
    • Predict binding affinities to biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
  • Machine Learning:
    • Train models on reaction yield datasets (e.g., temperature, solvent polarity) to recommend conditions for novel analogs .

What strategies address discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Meta-Analysis Framework:
    • Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL). Normalize data for cell line variability (e.g., HepG2 vs. MCF-7) .
  • Structural Re-Evaluation:
    • Re-examine NMR and crystallography data to confirm reported structures. For example, tautomerism in triazole rings may alter activity .
  • Dose-Response Reproducibility:
    • Replicate assays under identical conditions (e.g., 37°C, 5% CO₂) with internal controls (e.g., cisplatin for cytotoxicity) .

How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis:
    • Modify the triazole’s amino group (e.g., methyl, acetyl substituents) and assess impact on solubility and activity .
  • Pharmacophore Mapping:
    • Use Schrödinger’s Phase to identify critical hydrogen bond donors (e.g., NH of carbothioyl) and hydrophobic regions .
  • 3D-QSAR Models:
    • Build comparative molecular field analysis (CoMFA) models using IC₅₀ data from 20+ analogs. Validate with leave-one-out cross-validation (q² > 0.5) .

What are the best practices for ensuring reproducibility in multi-step synthesis?

Methodological Answer:

  • Protocol Standardization:
    • Document exact stoichiometry (e.g., 1.05:1 molar ratio for amine:thiophosgene) and solvent drying methods (e.g., molecular sieves for ethanol) .
  • Intermediate Characterization:
    • Isolate and characterize each intermediate via melting point and LC-MS before proceeding .
  • Batch Consistency:
    • Use the same supplier for reagents (e.g., Sigma-Aldrich thiourea) to minimize variability .

How to investigate metabolic stability using in vitro models?

Methodological Answer:

  • Liver Microsome Assays:
    • Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound degradation over 60 min via LC-MS/MS .
  • CYP450 Inhibition Screening:
    • Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure competitive inhibition. Calculate Ki values .

What analytical techniques are critical for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC-PDA:
    • Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Detect impurities at 254 nm .
  • Elemental Analysis:
    • Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA):
    • Assess thermal decomposition profiles to identify solvent residues (e.g., DMF < 0.1% w/w) .

How to evaluate potential off-target interactions in pharmacological studies?

Methodological Answer:

  • Kinase Profiling:
    • Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Prioritize hits with >50% inhibition .
  • Proteome-Wide DARTS:
    • Use drug affinity responsive target stability (DARTS) to identify off-target proteins. Validate via Western blot .

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